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Compound of Interest

Compound Name: Ca-170

Cat. No.: B609871

A head-to-head comparison of the first-in-class oral, dual PD-L1/VISTA inhibitor, Ca-170, and
the established anti-PD-L1 monoclonal antibody, Atezolizumab (Compound Y), reveals distinct
pharmacological profiles and mechanisms of action. This guide provides a summary of their
preclinical data, experimental methodologies, and therapeutic rationale for researchers in
oncology and drug development.

Ca-170, developed by Curis and Aurigene, is a small molecule designed for oral administration
to selectively target two independent immune checkpoints: Programmed Death-Ligand 1 (PD-
L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2] In contrast, Atezolizumab is
a humanized monoclonal antibody administered intravenously that specifically targets PD-L1.
While both agents aim to block inhibitory signals to reactivate anti-tumor T cell responses, their
differing modalities—small molecule versus antibody—confer unique characteristics.[3]

It is important to note that the clinical development of Ca-170 was discontinued, and some
independent studies have raised questions regarding its direct binding to PD-L1.[4] This
comparison is based on data from its preclinical development.

Quantitative Data Summary

The following tables summarize key preclinical data for Ca-170 and Atezolizumab, offering a
comparative view of their potency and pharmacological properties.

Table 1: In Vitro Biological Activity
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Parameter

Ca-170

Atezolizumab (Compound
Y)

Target(s)

PD-L1, VISTA[1]

PD-L1[3]

PD-L1 Binding Affinity (KD)

Data not disclosed; activity
inferred from functional

assays[4][5]

~0.19 - 1.75 nM (varies by PD-
L1 form)[6][7]

Functional Activity

Potent rescue of T cell
proliferation and IFN-y
secretion suppressed by PD-
L1 or VISTA[5][8]

Blocks PD-1/PD-L1 interaction,
reversing inhibition of T cell

activation[9]

EC50 (T cell activation)

Low nanomolar potency

reported in company data[4]

0.22 - 0.32 nM (in vitro
bioassay)[9]

Table 2: Pharmacokinetic & In Vivo Efficacy Data

Atezolizumab (Compound

Parameter Ca-170
Y)
Administration Route Oral[1] Intravenous[3]
) o ~40% (mouse), <10%
Oral Bioavailability N/A

(monkey)[5][10]

Plasma Half-life

~0.5h (mouse), ~3.25-4.0h
(monkey)[5][10]

Not directly comparable due to

different modality

In Vivo Efficacy

Dose-dependent tumor growth
inhibition in multiple syngeneic

mouse models[5][8]

Significant tumor growth
inhibition in humanized mouse

xenograft models[11][12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental

findings. Below are summaries of key experimental protocols used in the characterization of

Ca-170 and Atezolizumab.
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T Cell Activation/Proliferation Rescue Assay

This assay measures the ability of a compound to restore T cell function that has been
suppressed by immune checkpoint proteins.

o Objective: To determine the potency of Ca-170 or Atezolizumab in rescuing T cell
proliferation and cytokine secretion (e.g., IFN-y) from PD-L1 or VISTA-mediated inhibition.

o Methodology:

o T cells (e.g., human peripheral blood mononuclear cells or mouse splenocytes) are co-
cultured with antigen-presenting cells engineered to express PD-L1.[4]

o T cells are stimulated through their T cell receptor (TCR), typically using anti-CD3 and
anti-CD28 antibodies.[13][14][15]

o The investigational drug (Ca-170 or Atezolizumab) is added at various concentrations.

o After an incubation period of 2-4 days, T cell proliferation is measured, often by quantifying
the dilution of a fluorescent dye like CFSE or by 3H-thymidine incorporation.[13][16]

o Supernatants are collected to measure IFN-y levels via ELISA as a marker of T cell
effector function.[2]

Syngeneic Mouse Tumor Model Studies

These in vivo models are essential for evaluating the anti-tumor efficacy of immunotherapies in
the context of a competent immune system.[17][18]

» Objective: To assess the in vivo anti-tumor activity of orally administered Ca-170 or
intravenously administered Atezolizumab.

» Methodology:

o Tumor Implantation: Cancer cells of murine origin (e.g., CT26 colorectal carcinoma or 4T1
breast cancer) are implanted subcutaneously into immunocompetent mice of the same
genetic background (e.g., BALB/c).[18][19]
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o Treatment: Once tumors reach a specified size, mice are randomized into treatment
groups. Ca-170 is administered orally, typically once daily.[20] Atezolizumab (or a murine
surrogate) is administered via intraperitoneal or intravenous injection.[19]

o Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
Animal body weight is monitored as a measure of toxicity.[12]

o Endpoint Analysis: At the end of the study, tumors may be excised for analysis of tumor-
infiltrating immune cells (e.g., CD8+ T cells) by flow cytometry to understand the
immunological mechanism of action.[19][21]

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a standard method for quantifying the binding kinetics and affinity between molecules,
such as an antibody and its target protein.

e Objective: To determine the binding affinity (KD) of Atezolizumab to the PD-L1 protein.
o Methodology:
o One molecule (e.g., Atezolizumab) is immobilized on a sensor chip surface.[7][22]

o The other molecule (e.g., recombinant human PD-L1 protein) is flowed over the surface at
various concentrations.

o A sensor detects changes in the refractive index at the surface as binding occurs,
generating a sensorgram.

o From these sensorgrams, the association rate (ka) and dissociation rate (kd) are
calculated. The equilibrium dissociation constant (KD) is determined as kd/ka.[7]

Visualizations
Signaling Pathway Diagrams

The following diagrams illustrate the targeted signaling pathways and the proposed
mechanisms of action for Ca-170 and Atezolizumab.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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